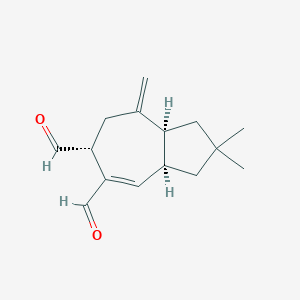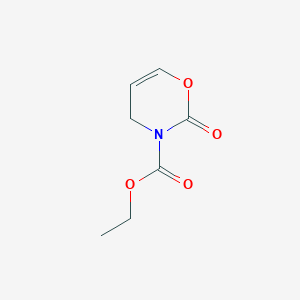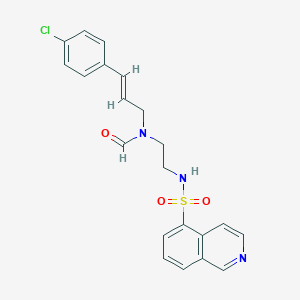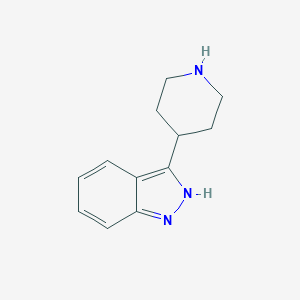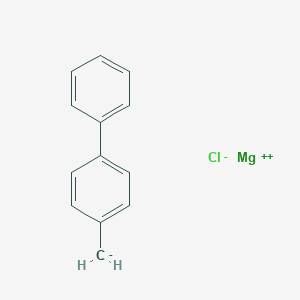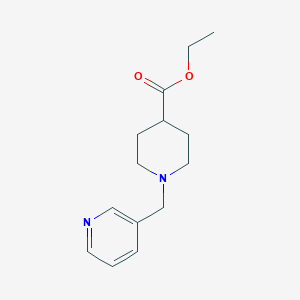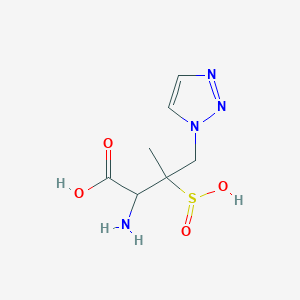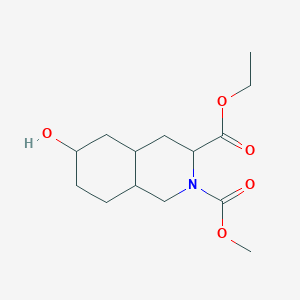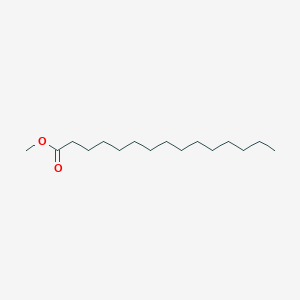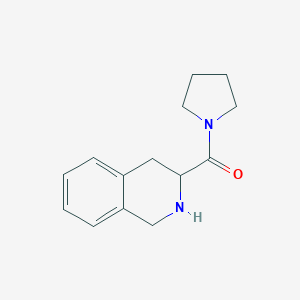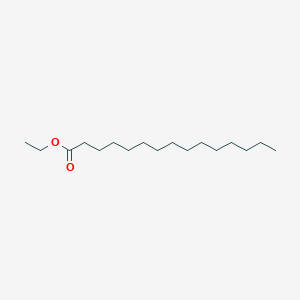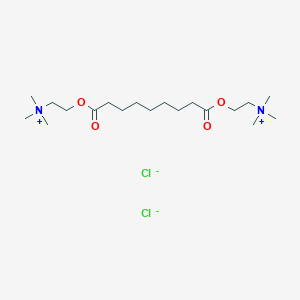
Azelainylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azelainylcholine is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Azelainylcholine has been shown to have unique properties that make it a promising candidate for use in various research applications.
Aplicaciones Científicas De Investigación
Azelainylcholine has been studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects and can enhance cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease. In addition, Azelainylcholine has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body.
Mecanismo De Acción
Azelainylcholine works by activating cholinergic receptors in the nervous system. This activation leads to an increase in the release of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function. Azelainylcholine has also been shown to increase the production of neurotrophic factors, which are critical for the growth and survival of neurons in the brain.
Efectos Bioquímicos Y Fisiológicos
Azelainylcholine has been shown to have a variety of biochemical and physiological effects. It can increase the release of acetylcholine, which can enhance cognitive function. It can also reduce inflammation and oxidative stress in the body. In addition, Azelainylcholine has been shown to have neuroprotective effects and can promote the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azelainylcholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. However, there are also limitations to its use. Azelainylcholine is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, it is important to use caution when working with this compound, as it has not been extensively studied for its toxicity.
Direcciones Futuras
There are many future directions for research on Azelainylcholine. One potential area of study is its use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can enhance cognitive function, which makes it a promising candidate for use in this field. Another area of study is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of Azelainylcholine and its potential applications in scientific research.
Conclusion:
Azelainylcholine is a novel compound that has shown promise for use in various scientific research applications. It has unique properties that make it a promising candidate for use in the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand the properties and potential applications of Azelainylcholine.
Métodos De Síntesis
Azelainylcholine is synthesized by the reaction of azelaic acid with choline chloride. This reaction produces a white crystalline powder that is soluble in water and ethanol. The synthesis method has been optimized to maximize the yield and purity of the compound. The purity of Azelainylcholine is critical for its use in scientific research.
Propiedades
Número CAS |
126281-64-9 |
|---|---|
Nombre del producto |
Azelainylcholine |
Fórmula molecular |
C19H40Cl2N2O4 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
trimethyl-[2-[9-oxo-9-[2-(trimethylazaniumyl)ethoxy]nonanoyl]oxyethyl]azanium;dichloride |
InChI |
InChI=1S/C19H40N2O4.2ClH/c1-20(2,3)14-16-24-18(22)12-10-8-7-9-11-13-19(23)25-17-15-21(4,5)6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
AFACHHYILIIYOS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
SMILES canónico |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Sinónimos |
AzCh-Cl azelainylcholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



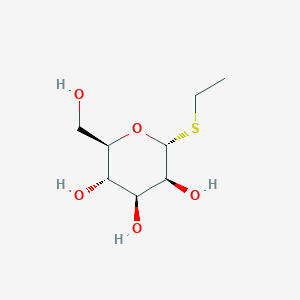
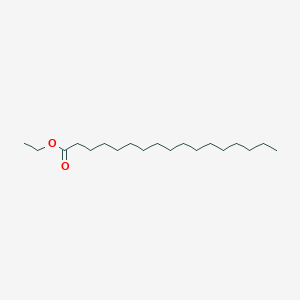
![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
